

# Application Notes & Protocols: ATP Disodium Hydrate in In Vitro Transcription

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## Compound of Interest

**Compound Name:** Adenosine triphosphate disodium hydrate

**Cat. No.:** B1233522

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**Audience:** Researchers, scientists, and drug development professionals.

**Introduction:** In vitro transcription (IVT) is a fundamental cell-free technique used to synthesize RNA molecules from a linear DNA template. This process is central to a wide range of applications, including the production of mRNA for vaccines and therapeutics, functional RNA studies (such as ribozymes and aptamers), and the generation of probes for molecular biology assays. A critical component of the IVT reaction is Adenosine 5'-triphosphate (ATP), typically used as ATP disodium hydrate, which serves as one of the four ribonucleoside triphosphate (NTP) building blocks. The concentration of ATP, along with the other NTPs, is a key parameter that significantly influences the yield and quality of the synthesized RNA. This document provides detailed information on the standard concentrations of ATP disodium hydrate for IVT and a comprehensive protocol for its application.

## Data Presentation: Recommended NTP Concentrations for In Vitro Transcription

The optimal concentration of ATP and other NTPs varies depending on the desired yield and the specific requirements of the experiment. High-yield reactions, aimed at producing large quantities of RNA, utilize significantly higher NTP concentrations compared to conventional reactions, which are often sufficient for analytical purposes.

Reaction Type	Typical ATP Concentration (per NTP)	Total NTP Concentration	Key Considerations	References
Conventional / Standard Yield	0.5 mM	2 mM	Sufficient for applications like generating radiolabeled probes where high yield is not the primary goal. <a href="#">[1]</a> <a href="#">[2]</a>	<a href="#">[1]</a> <a href="#">[2]</a>
High-Yield Synthesis	1 mM - 10 mM	4 mM - 40 mM	Designed for large-scale production of RNA for therapeutic or structural studies. The optimal concentration within this range can depend on the specific template and reaction conditions. <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Manufacturer Kit (High-Yield Example)	7.5 mM	30 mM	Some commercial kits are optimized for very high yields and provide NTPs at elevated concentrations. <a href="#">[8]</a>	<a href="#">[8]</a>

Optimized for  
Self-Amplifying  
RNA

10 mM

40 mM

A study  
optimizing for  
long self-  
amplifying RNA [4]  
found 10 mM of  
each NTP to be  
optimal.[4]

Note: The ratio of magnesium ions ( $Mg^{2+}$ ) to NTPs is a critical factor influencing the efficiency of the IVT reaction.[3][4][5] It is often necessary to optimize this ratio, especially when using high concentrations of NTPs.

## Experimental Protocols

### Preparation of Reagents

- ATP Disodium Hydrate Solution: Prepare a 100 mM stock solution of ATP disodium hydrate in RNase-free water. The pH of the solution should be adjusted to 7.0 with NaOH. Store aliquots at -20°C to avoid repeated freeze-thaw cycles. ATP is soluble in water up to 50 mg/ml.[9]
- Other NTPs (GTP, CTP, UTP): Prepare 100 mM stock solutions of GTP, CTP, and UTP in a similar manner.
- DNA Template: A linearized plasmid or a PCR product containing a T7, SP6, or T3 promoter upstream of the sequence to be transcribed is required. The template must be of high purity and free from RNases and other contaminants.[1][3] A typical concentration for the DNA template is 0.5  $\mu$ g - 1  $\mu$ g per 20  $\mu$ L reaction.[1][8]
- Transcription Buffer (10X): A typical 10X transcription buffer may contain 400 mM Tris-HCl (pH 8.0),  $MgCl_2$ , DTT, and spermidine. The final concentration of  $MgCl_2$  needs to be optimized based on the NTP concentration.
- RNA Polymerase: T7, SP6, or T3 RNA polymerase, depending on the promoter in the DNA template.
- RNase Inhibitor: To protect the synthesized RNA from degradation.

# In Vitro Transcription Reaction Setup (20 µL High-Yield Reaction)

- Thaw all components on ice. Keep the RNA polymerase and RNase inhibitor on ice.
- In an RNase-free microcentrifuge tube, assemble the reaction components in the following order at room temperature (to prevent precipitation of the DNA template by spermidine):[10]

Component	Volume	Final Concentration
RNase-free Water	X µL	-
10X Transcription Buffer	2 µL	1X
100 mM ATP	1.5 µL	7.5 mM
100 mM GTP	1.5 µL	7.5 mM
100 mM CTP	1.5 µL	7.5 mM
100 mM UTP	1.5 µL	7.5 mM
Linearized DNA Template (1 µg/µL)	1 µL	50 ng/µL
RNase Inhibitor	1 µL	-
T7 RNA Polymerase	2 µL	-
Total Volume	20 µL	

- Mix the components gently by pipetting up and down, and then centrifuge briefly to collect the reaction mixture at the bottom of the tube.
- Incubate the reaction at 37°C for 2 to 4 hours.[8] The optimal incubation time may vary depending on the template and desired yield.

## Post-Transcription Steps

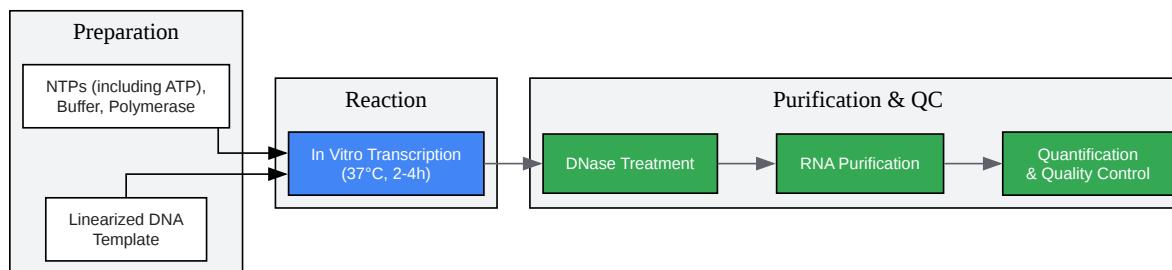
- DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.[10][11]

- RNA Purification: Purify the synthesized RNA using a suitable method, such as phenol/chloroform extraction followed by ethanol precipitation, or by using a column-based RNA purification kit.
- RNA Quantification and Quality Assessment: Determine the concentration of the purified RNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the RNA transcript by running an aliquot on a denaturing agarose gel.

## Visualizations

### In Vitro Transcription Workflow

The following diagram illustrates the sequential steps involved in a typical in vitro transcription experiment, from the preparation of the DNA template to the final purified RNA product.

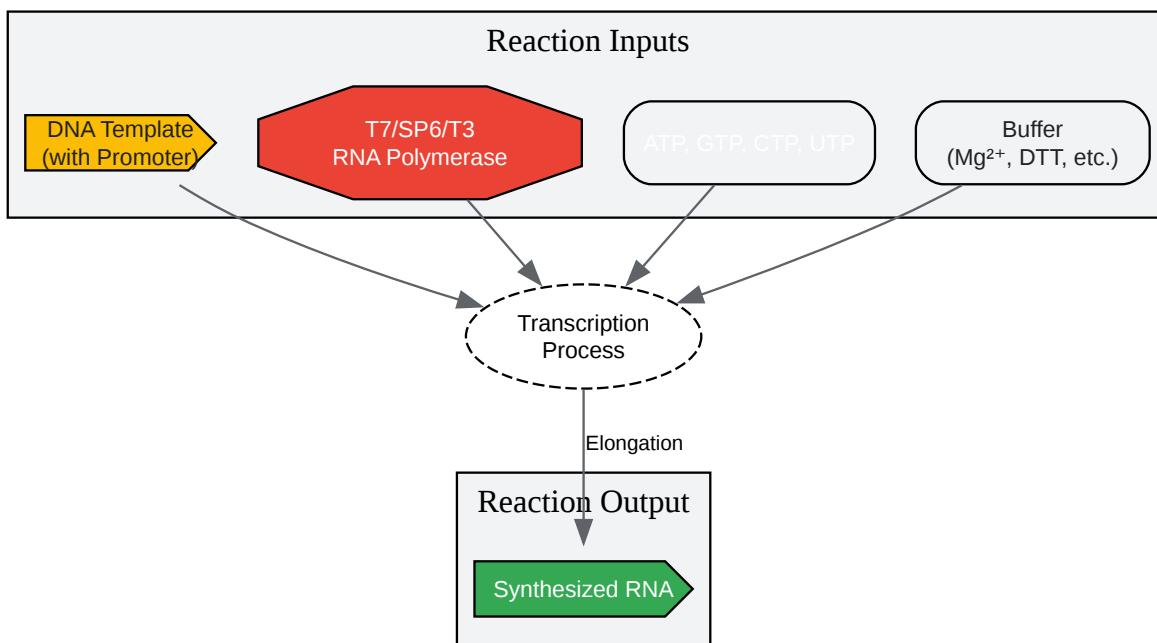


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Caption: A flowchart of the in vitro transcription process.

### Key Components of the In Vitro Transcription Reaction

This diagram illustrates the essential components of an in vitro transcription reaction and their interactions, leading to the synthesis of an RNA molecule.



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Caption: Core components and their roles in the IVT reaction.

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